Neuropeptide FF (NPFF) is an amidated octapeptide, originally isolated from bovine brain. [ [] ] It belongs to the RFamide peptide family, characterized by a conserved arginine-phenylalanine-amide motif at their C-terminus. [ [, ] ] NPFF acts as a neurotransmitter and neuromodulator in the central nervous system (CNS) and is also found in the periphery. [ [, ] ]
NPFF exhibits diverse physiological functions, including modulation of pain perception, opioid tolerance and dependence, regulation of neuroendocrine function, cardiovascular control, and energy homeostasis. [ [, , , , ] ] Its role in scientific research primarily focuses on understanding these physiological processes and exploring its potential as a therapeutic target for related disorders.
Neuropeptide FF is a bioactive peptide that plays a significant role in various physiological processes, particularly in the modulation of pain and opioid responses. It was first identified in the central nervous system and has since been recognized for its involvement in neuroendocrine functions, cardiovascular regulation, and gastrointestinal activity. Neuropeptide FF is classified as a neuropeptide, which is a type of signaling molecule that modulates neuronal communication.
Neuropeptide FF is primarily derived from the pro-neuropeptide FF precursor, which is expressed in various tissues, including the brain and spinal cord. It has been detected in human renal proximal tubular cells and various animal models, indicating its widespread physiological relevance . The peptide is synthesized in neurons and released in response to specific stimuli, influencing multiple biological pathways.
Neuropeptide FF belongs to the family of neuropeptides characterized by their short amino acid sequences. It interacts with specific receptors known as neuropeptide FF receptors 1 and 2, which are G protein-coupled receptors. These receptors mediate the biological effects of neuropeptide FF through various intracellular signaling pathways .
The synthesis of neuropeptide FF typically employs solid-phase peptide synthesis techniques, particularly the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Following synthesis, purification is commonly achieved using high-performance liquid chromatography (HPLC) to ensure high purity and yield of the final product .
During solid-phase synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups of amino acids. The Fmoc group is removed under basic conditions, allowing for the coupling of the next amino acid. The final product is cleaved from the solid support and deprotected to yield free neuropeptide FF. Analytical techniques such as mass spectrometry confirm the identity and purity of the synthesized peptide.
Neuropeptide FF has a specific amino acid sequence: FLFQPQRF-NH₂. The structure consists of eight amino acids, with a C-terminal amide group that enhances its stability and biological activity. The peptide exhibits a characteristic conformation that facilitates receptor binding.
The molecular weight of neuropeptide FF is approximately 1006 Da, and its sequence features hydrophobic residues that contribute to its interaction with lipid membranes and receptors . Structural studies using techniques like nuclear magnetic resonance spectroscopy have provided insights into its conformational dynamics.
Neuropeptide FF participates in various biochemical reactions within the body. It can undergo proteolytic cleavage by enzymes such as insulin-degrading enzyme (IDE), which affects its stability and bioavailability . Moreover, it engages in receptor-mediated signaling pathways that influence cellular responses.
The interaction between neuropeptide FF and its receptors involves conformational changes that activate intracellular signaling cascades. These pathways include inhibition of adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels, which is crucial for modulating pain perception and other physiological functions .
Neuropeptide FF exerts its effects primarily through binding to neuropeptide FF receptors 1 and 2. Upon binding, these receptors activate G proteins that trigger downstream signaling pathways involving phospholipase C and protein kinase C activation . This results in various physiological outcomes such as analgesia, modulation of opioid effects, and regulation of gastrointestinal motility.
Studies have shown that neuropeptide FF can inhibit forskolin-induced increases in cyclic adenosine monophosphate levels in renal proximal tubular cells, indicating its role in renal function regulation . Additionally, it has been implicated in pain modulation through its interactions with opioid systems.
Neuropeptide FF is typically a white to off-white powder at room temperature. It is soluble in water and exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
The chemical properties include:
Neuropeptide FF has several applications in scientific research:
Neuropeptide FF (NPFF, FLFQPQRF-NH₂) belongs to the evolutionarily conserved RF-amide peptide family, characterized by a C-terminal Arg-Phe-NH₂ motif. This family originated in invertebrates (e.g., molluskan FMRFamide) and expanded in vertebrates into five subfamilies: NPFF, PrRP, GnIH/RFRP, kisspeptin, and QRFP/26RFa [5] [10]. NPFF exhibits remarkable sequence conservation across vertebrates, from fish to mammals. For example:
Functionally, NPFF retains roles in pain modulation and energy homeostasis across species. In rodents and fish, it regulates feeding circuits (e.g., orexin and NPY expression) [5] [9], while its anti-opioid actions are conserved in mammals and amphibians [4] [7].
Table 1: Evolutionary Conservation of NPFF System Components
Component | Mammals | Teleosts | Conservation Level |
---|---|---|---|
NPFF peptide | FLFQPQRF-NH₂ (human/rat) | FLFQPQRF-NH₂ (sea bass) | High |
NPFFR1 | GPR147 (hypothalamus/spinal cord) | Absent in some teleosts | Variable |
NPFFR2 | GPR74 (spinal cord/placenta) | Two paralogs (npffr2-1/2-2) | High (sequence, Gi-coupling) |
Key functions | Pain modulation, opioid tolerance | Feeding behavior, metabolism | Partially conserved |
The NPFF gene displays conserved genomic architecture across vertebrates:
NPFF receptors exhibit species-specific expression patterns:
Table 2: Genomic Features of NPFF System Genes
Gene | Human Locus | Exons | Key Regulatory Elements | Tissue-Specific Expression |
---|---|---|---|---|
NPFF | 12q13.13 | 3 | DREAM-binding sites, AP-1/NF-κB | Spinal cord, hypothalamus, pituitary |
NPFFR1 | 10q25.2 | 2–3 (isoforms) | GC-rich promoter | Spinal cord (human), hypothalamus (rat) |
NPFFR2 | 4q13.3 | 1–2 | CREB-responsive elements | Placenta (human), spinal cord (rat) |
Recent cryo-EM structures reveal mechanistic insights into NPFF receptor activation:
Structure-activity relationship (SAR) studies confirm the critical role of the C-terminus:
Table 3: Pharmacophore Elements of NPFF Peptides
Peptide | Sequence | NPFFR2 Affinity (Kd/Ki) | Key Structural Determinants |
---|---|---|---|
hNPSF | SQAFLFQPQRF-NH₂ | 0.29 nM (Ki) | N-terminal "SQA" enhances TM1/ECL2 contacts |
NPFF | FLFQPQRF-NH₂ | 0.30 nM (Ki) | Core octapeptide sufficient for receptor docking |
1DMe (analog) | DYL(NMe)FQPQRF-NH₂ | 0.31 nM (Ki) | N-methylation enhances metabolic stability |
NPFF-OH | FLFQPQRF-OH | >100 nM (Ki) | C-terminal amidation essential for high affinity |
NPFF receptors couple primarily to Gαi/o but exhibit ligand- and context-dependent biased signaling:
NPFF expression is dynamically regulated by physiological and pathological stimuli:
Table 4: Regulatory Inputs Controlling NPFF System Expression
Regulator | Target Gene | Mechanism | Physiological Context |
---|---|---|---|
DREAM | NPFF | Repressor binding to DRE sites | Basal suppression in CNS neurons |
FOXO1 | NPFF | Transcriptional activation | Fasting (fish/mammals) |
AP-1 (c-Fos/Jun) | NPFF/NPFFR2 | Promoter activation | Inflammatory pain |
DNA demethylation | NPFF | Promoter hypomethylation | Chronic inflammation, neuropathic pain |
Insulin | NPFFR2 | Suppresses transcription via AKT/FOXO1 | Postprandial state |
Table 5: Phenotypic Consequences of Genetic Manipulations
Model | Phenotype | Mechanism | Reference |
---|---|---|---|
Npffr2-KO mice | Improved glucose tolerance, reduced adiposity | Enhanced hypothalamic insulin signaling | [9] |
Rat spinal NPFF KD | Attenuated inflammatory hyperalgesia | Loss of NPFF-mediated pro-nociceptive signals | [7] |
Sea bass NPFF incubation | Increased orexin/NPY mRNA in brain | Stimulation of feeding circuits | [5] |
Npffr1-OE mice | Delayed puberty, reduced LH secretion | Potentiated GnIH inhibition of GnRH | [2] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7